molecular formula C13H10ClN3O4S2 B608637 Lornoxicam CAS No. 70374-27-5

Lornoxicam

Cat. No.: B608637
CAS No.: 70374-27-5
M. Wt: 371.8 g/mol
InChI Key: WLHQHAUOOXYABV-UHFFFAOYSA-N
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Description

Lornoxicam, also known as chlortenoxicam, is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It possesses analgesic (pain-relieving), anti-inflammatory, and antipyretic (fever-reducing) properties. This compound is used to treat various types of pain, particularly those resulting from inflammatory diseases of the joints, osteoarthritis, surgery, and sciatica .

Preparation Methods

Lornoxicam can be synthesized using several methods. One common synthetic route involves the use of 6-chloro-4-hydroxy-2-methyl-2-H-thieno[2,3-e]-1,2-thiazine methyl carboxylate-1,1-dioxide and 2-aminopyridine as raw materials. The reaction is carried out in xylene as a solvent, with the addition of a stabilizer. The mixture undergoes ammonolysis, followed by vacuum concentration to remove the solvent. The crude this compound is then refined to obtain the final product .

Scientific Research Applications

Lornoxicam has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of prostaglandin biosynthesis. In biology, it is used to investigate the anti-inflammatory and analgesic effects of NSAIDs. In medicine, this compound is used to manage pain and inflammation associated with rheumatoid arthritis, osteoarthritis, and postoperative pain . It is also used in the formulation of various drug delivery systems, such as proniosomal gels and dispersible tablets, to enhance its bioavailability and therapeutic efficacy .

Mechanism of Action

Lornoxicam exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for catalyzing the formation of prostaglandins and thromboxanes from arachidonic acid. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins and thromboxanes, leading to decreased inflammation, pain, fever, and swelling . The molecular targets of this compound are the COX-1 and COX-2 enzymes, and the pathways involved include the arachidonic acid pathway .

Properties

IUPAC Name

6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHQHAUOOXYABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Like other NSAIDS, lornoxicam's anti-inflammatory and analgesic activity is related to its inhibitory action on prostaglandin and thromboxane synthesis through the inhibition of both COX-1 and COX-2. This leads to the reduction of inflammation, pain, fever, and swelling, which are mediated by prostaglandins. However, the exact mechanism of lornoxicam, like that of the other NSAIDs, has not been fully determined.
Record name Lornoxicam
Source DrugBank
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CAS No.

70374-39-9, 70374-27-5
Record name Lornoxicam
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Record name Lornoxicam
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Record name Lornoxicam [USAN:INN:BAN]
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Record name Lornoxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06725
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Record name Lornoxicam
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Record name 6-chloro-4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide
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Record name LORNOXICAM
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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